molecular formula C14H20N2 B14139918 N-(3-Methylbutyl)-1H-indole-4-methanamine CAS No. 944896-68-8

N-(3-Methylbutyl)-1H-indole-4-methanamine

Cat. No.: B14139918
CAS No.: 944896-68-8
M. Wt: 216.32 g/mol
InChI Key: NQSMIFHLSAWDAV-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)-1H-indole-4-methanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbutyl)-1H-indole-4-methanamine typically involves the reaction of 1H-indole-4-methanamine with 3-methylbutyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutyl)-1H-indole-4-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-4-carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Indole-4-carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-(3-Methylbutyl)-1H-indole-4-methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methylbutyl)-1H-indole-4-methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylbutyl)-1H-indole-4-carboxamide
  • N-(3-Methylbutyl)-1H-indole-4-acetamide
  • N-(3-Methylbutyl)-1H-indole-4-ethanamine

Uniqueness

N-(3-Methylbutyl)-1H-indole-4-methanamine is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

944896-68-8

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N-(1H-indol-4-ylmethyl)-3-methylbutan-1-amine

InChI

InChI=1S/C14H20N2/c1-11(2)6-8-15-10-12-4-3-5-14-13(12)7-9-16-14/h3-5,7,9,11,15-16H,6,8,10H2,1-2H3

InChI Key

NQSMIFHLSAWDAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=C2C=CNC2=CC=C1

Origin of Product

United States

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